Methyl 3-iodo-8-methoxycinnoline-6-carboxylate
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Overview
Description
Methyl 3-iodo-8-methoxycinnoline-6-carboxylate is a chemical compound with the molecular formula C11H9IN2O3 and a molecular weight of 344.11 g/mol . This compound belongs to the cinnoline family, which is a class of heterocyclic aromatic organic compounds. The presence of iodine and methoxy groups in its structure makes it a unique derivative of cinnoline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-8-methoxycinnoline-6-carboxylate typically involves the iodination of a cinnoline derivative followed by esterification. One common method includes the reaction of 3-iodo-8-methoxycinnoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-8-methoxycinnoline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-8-methoxycinnoline-6-carboxylate, while a Suzuki-Miyaura coupling reaction could produce a variety of aryl-substituted cinnoline derivatives.
Scientific Research Applications
Methyl 3-iodo-8-methoxycinnoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-8-methoxycinnoline-6-carboxylate involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-iodocinnoline-6-carboxylate
- Methyl 8-methoxycinnoline-6-carboxylate
- Methyl 3-bromo-8-methoxycinnoline-6-carboxylate
Uniqueness
Methyl 3-iodo-8-methoxycinnoline-6-carboxylate is unique due to the presence of both iodine and methoxy groups in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific research and industrial contexts .
Properties
Molecular Formula |
C11H9IN2O3 |
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Molecular Weight |
344.10 g/mol |
IUPAC Name |
methyl 3-iodo-8-methoxycinnoline-6-carboxylate |
InChI |
InChI=1S/C11H9IN2O3/c1-16-8-4-7(11(15)17-2)3-6-5-9(12)13-14-10(6)8/h3-5H,1-2H3 |
InChI Key |
MJKSYTOUAHMMBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)OC)C=C(N=N2)I |
Origin of Product |
United States |
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